molecular formula C19H23NO2 B5182397 ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate

ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate

Cat. No. B5182397
M. Wt: 297.4 g/mol
InChI Key: ZFCMHXQDHOCIMW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a member of the piperidine carboxylate family of compounds, which have been shown to have a range of pharmacological effects. In

Mechanism of Action

The mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate may increase the levels of acetylcholine in the brain, which is thought to have neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been found to increase the expression of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory effects, and has been found to reduce the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that the mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are a number of potential future directions for research on ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and to increase the expression of certain neurotrophic factors, which may make it a promising candidate for the treatment of this disease. Another potential area of research is the use of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate as an anti-inflammatory agent. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory effects in animal models, and further research is needed to investigate its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate involves the reaction between 2-naphthylmethylamine and ethyl 3-bromopiperidine-1-carboxylate. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified by column chromatography to obtain ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in its pure form.

Scientific Research Applications

Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of potential therapeutic applications. It has been found to have neuroprotective properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.

properties

IUPAC Name

ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)18-8-5-11-20(14-18)13-15-9-10-16-6-3-4-7-17(16)12-15/h3-4,6-7,9-10,12,18H,2,5,8,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMHXQDHOCIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate

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